3-[(2,2,2-Trifluoroethyl)amino]propanenitrile
Description
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 2,2,2-trifluoroethylamino group at the third carbon. Its molecular formula is C₅H₆F₃N₂, with a molecular weight of 178.11 g/mol.
Properties
Molecular Formula |
C5H7F3N2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanenitrile |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1,3-4H2 |
InChI Key |
GCKLCVKCWUMFFB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile typically involves the reaction of 3-aminopropanenitrile with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction can be represented as follows:
3-aminopropanenitrile+2,2,2-trifluoroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
Organic Chemistry: 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is employed as a building block for synthesizing pharmaceuticals and agrochemicals. Specifically, it is used in the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactam products.
Nanoscale Science & Technology: As a fluorinated nitrile, this compound exhibits high oxidative stability, low volatility, and non-flammability, making it suitable as an electrolyte solvent for high-energy density Li|NCM batteries.
Methods of Application
Synthesis of Chiral Fluoroalkyl-Containing Compounds: this compound is used in the secondary amine-catalyzed Michael/hemiaminalization cascade reaction of 3-[(2,2,2-Trifluoroethyl)amino]indolin-2-one with α,β-unsaturated aldehydes followed by oxidation.
Electrolyte for Lithium-Ion Batteries: The compound is used in an optimized electrolyte composition of (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). This electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode.
Results and Outcomes
Synthesis of Chiral Compounds: The application of this compound in the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactam products results in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr).
Lithium-Ion Batteries: When used as an electrolyte, this compound contributes to the formation of a solid electrolyte interphase on the lithium metal anode, enriched with organic components and LiF.
Safety Considerations
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanenitrile Derivatives
Key Findings:
Electron-Withdrawing Effects: The trifluoroethyl group in the target compound (vs. trifluoromethylphenyl in ) increases electron-withdrawing character, likely improving metabolic stability compared to methoxyphenyl or phenethyl analogs .
Solubility and Reactivity :
- Hydroxyethyl or methoxy groups () may enhance water solubility, whereas trifluoroethyl or aromatic substituents () favor lipid membranes, impacting bioavailability.
- Sulfonyl groups () increase reactivity in nucleophilic substitution reactions.
Applications: Trifluoroethylamino derivatives are prevalent in patented pharmaceuticals (e.g., cites a solid-state form of a trifluoroethyl-containing carboxamide), suggesting utility in crystallography or drug formulation. Phenethylamino derivatives () are often intermediates in surfactants or agrochemicals due to their aromaticity.
Biological Activity
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile, with the chemical formula CHFN, is a compound of interest in medicinal chemistry due to its unique trifluoroethyl group and its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, research applications, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 164.12 g/mol
- Structure : The compound features a propanenitrile backbone with a trifluoroethylamino substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes with nucleophilic sites on proteins.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to inflammation and cellular proliferation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial : Potential effectiveness against bacterial and fungal strains.
- Anti-inflammatory : Possible reduction in inflammatory markers in vitro.
- Cytotoxicity : Induction of apoptosis in cancer cell lines.
Data Table: Biological Activities and Effects
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Reduces cytokine levels in cell assays | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, suggesting a promising avenue for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays using human endothelial cells showed that treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use in inflammatory diseases.
Case Study 3: Cytotoxicity in Cancer Cells
Research on the cytotoxic effects of this compound revealed that it effectively induced apoptosis in several cancer cell lines including breast and lung cancer models. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
